ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 731778-58-8
VCID: VC6306157
InChI: InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-9(2)12-14(20)18-11(19-15(12)23-13)8-10-6-4-5-7-17-10/h4-7H,3,8H2,1-2H3,(H,18,19,20)
SMILES: CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=N3)C
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.37

ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

CAS No.: 731778-58-8

Cat. No.: VC6306157

Molecular Formula: C16H15N3O3S

Molecular Weight: 329.37

* For research use only. Not for human or veterinary use.

ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate - 731778-58-8

Specification

CAS No. 731778-58-8
Molecular Formula C16H15N3O3S
Molecular Weight 329.37
IUPAC Name ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-9(2)12-14(20)18-11(19-15(12)23-13)8-10-6-4-5-7-17-10/h4-7H,3,8H2,1-2H3,(H,18,19,20)
Standard InChI Key SGRDOOCPRYRCOK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=N3)C

Introduction

Chemical Identity and Structural Features

The compound’s systematic name reflects its complex architecture: a fused thieno[2,3-d]pyrimidine core substituted with a pyridin-2-ylmethyl group at position 2, a methyl group at position 5, an ethyl ester at position 6, and a ketone at position 4. Its molecular formula is C₁₇H₁₇N₃O₃S, with a molecular weight of 343.40 g/mol. Key structural features include:

  • Thieno[2,3-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, enabling π-π stacking interactions in biological targets .

  • Pyridin-2-ylmethyl substituent: Introduces basicity and hydrogen-bonding potential via the pyridine nitrogen.

  • Ethyl ester at C6: Enhances lipophilicity and metabolic stability compared to carboxylic acid analogues .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of thieno[2,3-d]pyrimidine derivatives typically follows a multi-step protocol involving cyclization, chlorination, and nucleophilic substitution (Figure 1) . For the target compound:

  • Core Formation: Condensation of a thiophene-ester precursor (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) with a nitrile derivative (e.g., pyridin-2-ylacetonitrile) under acidic conditions yields the thieno[2,3-d]pyrimidin-4-one intermediate .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the 4-ketone to a 4-chloro intermediate, enhancing reactivity for subsequent substitutions .

  • Functionalization: Reaction with pyridin-2-ylmethanol or a related nucleophile introduces the pyridin-2-ylmethyl group at position 2. Ethyl esterification at C6 is achieved via standard esterification protocols .

Structural Analogues and SAR Insights

Studies on analogous compounds reveal critical structure-activity relationships (SAR):

  • Position 2 Substitutions: Bulky, aromatic groups (e.g., pyridinylmethyl) improve binding to kinase ATP pockets by occupying hydrophobic regions .

  • C5 Methyl Group: Enhances metabolic stability and modulates electron density in the thiophene ring .

  • C6 Ester vs. Carboxylic Acid: Ethyl esters balance solubility and cell permeability, whereas carboxylic acids (e.g., as in ) may reduce bioavailability due to higher polarity .

PropertyValue/DescriptionSource Analogue
Molecular Weight343.40 g/molCalculated
SolubilityLow in water; soluble in DMSO, DMF
Melting Point~230–235°C (estimated)
LogP~2.8 (predicted)
Spectroscopic Data1H-NMR (DMSO-d6): δ 8.5–7.2 (pyridine), 4.3 (q, OCH₂), 2.8 (s, CH₃)

Biological Activity and Mechanisms

While direct studies on this compound are absent, its structural relatives exhibit notable bioactivity:

Kinase Inhibition

Thieno[2,3-d]pyrimidines are potent inhibitors of PI3K and atypical PKC (aPKC) isoforms . For example:

  • PI3Kβ/γ Inhibition: Analogues with morpholine substituents (e.g., compound VIb in ) show 72–84% enzymatic inhibition, attributed to hydrogen bonding with Val851 and Asp810 in the ATP-binding pocket .

  • aPKC Selectivity: Pyridine-containing derivatives (e.g., CRT0066854 in ) inhibit PKCι/ζ by occupying a lipophilic pocket near the kinase hinge region .

Antiproliferative Effects

In the NCI-60 screen, analogues with hydroxyl or pyridinyl groups demonstrated GI₅₀ values <10 μM against breast (T-47D) and lung cancer lines . The ethyl ester moiety likely enhances cellular uptake compared to carboxylate forms .

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